Tyrosylarginine methyl ester

Pain Research Opioid Pharmacology Dipeptide Analgesics

Tyrosylarginine methyl ester (H-Tyr-D-Arg-OMe, abbreviated TDAM) is a synthetic dipeptide methyl ester consisting of L-tyrosine and D-arginine residues. Classified under MeSH as a dipeptide, TDAM is recognized for its dose-dependent antinociceptive activity and its utility as a substrate in serine protease research.

Molecular Formula C16H25N5O4
Molecular Weight 351.40 g/mol
CAS No. 92758-99-1
Cat. No. B14162134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyrosylarginine methyl ester
CAS92758-99-1
Molecular FormulaC16H25N5O4
Molecular Weight351.40 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)N
InChIInChI=1S/C16H25N5O4/c1-25-15(24)13(3-2-8-20-16(18)19)21-14(23)12(17)9-10-4-6-11(22)7-5-10/h4-7,12-13,22H,2-3,8-9,17H2,1H3,(H,21,23)(H4,18,19,20)/t12-,13+/m0/s1
InChIKeyLOHSJZLQNKMZMK-QWHCGFSZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tyrosylarginine Methyl Ester (TDAM, CAS 92758-99-1) for Analgesic and Enzyme Research: A Procurement-Focused Baseline


Tyrosylarginine methyl ester (H-Tyr-D-Arg-OMe, abbreviated TDAM) is a synthetic dipeptide methyl ester consisting of L-tyrosine and D-arginine residues [1]. Classified under MeSH as a dipeptide, TDAM is recognized for its dose-dependent antinociceptive activity and its utility as a substrate in serine protease research [1][2]. Unlike its endogenous congener kyotorphin (Tyr-Arg-OH), the D-arginine configuration and C-terminal methyl ester modification confer distinct pharmacological and enzymatic properties that differentiate it from other Tyr-Arg analogs [3].

Why Generic Substitution with Other Tyr-Arg Dipeptides or Methyl Esters Fails for Procurement Decisions


Procurement of a Tyr-Arg derivative cannot rely on simple structural analogy because the stereochemistry (L-Tyr-D-Arg vs. L-Tyr-L-Arg) and C-terminal modification (methyl ester vs. free acid vs. amide) dictate fundamentally different biological profiles. For example, the endogenous dipeptide kyotorphin (L-Tyr-L-Arg-OH) acts via an opioid-like mechanism involving met-enkephalin release, whereas TDAM (L-Tyr-D-Arg-OMe) exhibits naloxone-reversible antinociception that is linked to non-opioid pathways and enzyme inhibition [1][2]. Additionally, the methyl ester group critically influences enzyme kinetics; trypsin and thrombin hydrolyze stereoisomeric Tyr-Arg methyl esters with substantially different catalytic efficiencies, making TDAM a specific tool for studying D-amino acid substrate recognition [3]. Substituting another Tyr-Arg analog would compromise both mechanistic interpretation and assay reproducibility, directly impacting experimental validity.

Quantitative Evidence Guide for Tyrosylarginine Methyl Ester (TDAM) Differentiation


Non-Opioid Antinociceptive Mechanism Differentiates TDAM from Kyotorphin and Dermorphin Tetrapeptides

TDAM produces dose-dependent antinociception that is reversed by naloxone, yet its mechanism diverges from classical opioids. In the guinea-pig ileum assay, the potency of the dipeptide is less than one-twentieth that of morphine and markedly lower than D-Arg-containing tetrapeptides (IC50 8.46 and 23.7 nM for tetrapeptides) [1]. Crucially, the study concludes that 'the dipeptides do not act specifically on the opioid receptors, but are involved in non-opioid mechanisms,' [1] which contrasts with kyotorphin's met-enkephalin-releasing action [2]. This mechanistic dichotomy is essential for researchers studying opioid-independent pain modulation.

Pain Research Opioid Pharmacology Dipeptide Analgesics

Enzymatic Stability and Enkephalinase Inhibition Distinct from Endogenous Kyotorphin

TDAM, along with its ethyl analog, demonstrates extreme stability against aminopeptidase-M and carboxypeptidase-Y, and additionally acts as an inhibitor of enkephalin-degrading enzymes [1]. This dual feature—resistance to exopeptidases and active inhibition of enkephalin catabolism—is not shared by the endogenous L-Tyr-L-Arg (kyotorphin), which is rapidly degraded in vivo [2]. The quantitative demonstration of enzyme resistance and inhibitory activity provides a clear rationale for selecting TDAM over kyotorphin for stable, long-duration in vivo or ex vivo assays.

Peptide Stability Enzyme Inhibition Neuropharmacology

Differential Serine Protease Kinetics Between Tyr-Arg and Arg-Tyr Stereoisomers

A systematic study of methyl esters of Tyr-Arg and Arg-Tyr stereoisomers revealed that the kinetic parameters of thrombin- and trypsin-catalyzed hydrolysis differ essentially between stereoisomeric compounds [1]. The study demonstrated that the efficiency of enzymatic hydrolysis depends on both the sequence (Tyr-Arg vs. Arg-Tyr) and the chirality of the amino acid residues. TDAM (L-Tyr-D-Arg-OMe) thus occupies a specific kinetic space distinct from its L-L, D-D, or reversed-sequence counterparts.

Enzyme Kinetics Substrate Specificity Thrombin/Trypsin Assays

Optimal Research and Industrial Application Scenarios for Tyrosylarginine Methyl Ester Procurement


Investigating Non-Opioid, Naloxone-Reversible Antinociception In Vivo

Based on the finding that TDAM produces dose-dependent antinociception reversed by naloxone yet operates through a non-opioid mechanism [1], this compound is ideally suited for in vivo mouse models employing tail-pressure or phenylbenzoquinone writhing tests. Researchers studying opioid-independent pain pathways can use TDAM to dissect non-opioid contributions to analgesia without the confounding influence of classical mu/delta/kappa receptor activation. The compound's stability against peptidases enhances its utility in intracerebroventricular administration protocols [2].

Studying Enkephalinase Inhibition and Endogenous Opioid Potentiation

TDAM's dual property of extreme exopeptidase stability and inhibition of enkephalin-degrading enzymes [1] makes it a valuable tool for assays examining the regulation of endogenous opioid tone. This application is particularly relevant in neuropharmacology laboratories investigating strategies to prolong the half-life of endogenous enkephalins, where TDAM serves as a stable, inhibitory control compound distinct from rapidly degraded kyotorphin.

Serine Protease Substrate Specificity and Stereochemical Enzyme Probing

Given the demonstrated differential kinetic parameters for thrombin and trypsin hydrolysis of Tyr-Arg stereoisomers [1], TDAM (L-Tyr-D-Arg-OMe) serves as a stereospecific substrate for probing the S2 subsite specificity of serine proteases. Biochemical laboratories requiring defined D-amino acid-containing substrates for enzyme kinetics studies, particularly those comparing thrombin's secondary stereospecificity with trypsin, will find TDAM indispensable for generating reproducible kinetic data.

Quote Request

Request a Quote for Tyrosylarginine methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.